

A Technical Guide to the Historical Veterinary Use of Furaltadone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Furaltadone

Cat. No.: B1232739

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furaltadone, a synthetic nitrofurantoin antibiotic, was historically employed in veterinary medicine for its broad-spectrum bactericidal and antiprotozoal properties.[1][2] Patented in 1957 and introduced to the U.S. market in 1959, it was primarily used to control significant diseases in poultry, swine, and cattle, such as Salmonellosis, Coccidiosis, and Mastitis.[3][4][5] Despite its efficacy and water-solubility, which allowed for convenient administration in drinking water, growing concerns over the carcinogenic and mutagenic potential of its residues led to a widespread ban on its use in food-producing animals, including a prohibition in the European Union since 1993 and in the United States by 2002.[3][6][7] Regulatory monitoring now focuses on detecting its persistent tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), as an indicator of illegal use.[6][8]

Therapeutic Applications and Efficacy

Furaltadone was valued for its wide spectrum of activity against both Gram-positive and Gram-negative bacteria, including species of Salmonella, E. coli, Staphylococcus, and Streptococcus.[9] Its applications spanned multiple species for both therapeutic and prophylactic purposes.

Poultry

In the poultry industry, **furaltadone** was instrumental in managing diseases that cause significant economic losses.^[10] It was used to treat and prevent:

- Salmonellosis (Fowl Typhoid, Paratyphoid)^[9]
- Coccidiosis, a parasitic disease caused by Eimeria species^{[1][4]}
- Chronic Respiratory Disease (CRD) and Coli septicemia^{[9][11]}
- Infectious Synovitis^[9]
- Bacterial infections causing enteritis and diarrhea^[1]

It was also administered to poultry during periods of stress, such as vaccination or changes in housing, to protect against subclinical infections.^[9]

Cattle

For cattle, particularly calves, **furaltadone** was used to treat gastrointestinal and respiratory infections. A primary application was in the management of bovine mastitis, an inflammatory udder disease.^{[5][9]}

- Bovine Mastitis: Studies reported high efficacy against causative agents like Staphylococcus aureus.^[12]
- Calf Scours (Coli Enteritis) and Pneumonia^[9]

Swine

In pigs, **furaltadone** was indicated for enteric and respiratory infections, as well as for controlling secondary bacterial infections associated with viral diseases.^[9]

Quantitative Data Summary

The following tables summarize historical dosage recommendations and reported residue levels of **furaltadone**'s metabolite, AMOZ.

Table 1: Historical Veterinary Dosage of Furaltadone

Species	Indication	Dosage	Administration Route	Duration	Reference(s)
Poultry	Prevention	2 g per 10 L of drinking water or 0.02% in feed	Oral (drinking water or feed)	5-7 days	[9]
Treatment		4 g per 10 L of drinking water or 0.04% in feed	Oral (drinking water or feed)	5-7 days	[9]
Swine	General Infections	20-25 mg per kg of body weight daily	Oral (drinking water or feed)	5-7 days	[9]
Prevention		1.5 g per 10 L of drinking water or 0.03% in feed	Oral (drinking water or feed)	5-7 days	[9]
Treatment		3 g per 10 L of drinking water or 0.06% in feed	Oral (drinking water or feed)	5-7 days	[9]
Cattle (Calves)	Enteritis, Pneumonia	20-25 mg per kg of body weight daily	Oral (in milk or water)	3-7 days	[9]

Table 2: Residue Depletion of Furaladone Metabolite (AMTZ)

Species	Tissue	Furaltadone Dose in Feed	Withdrawal Time	AMOZ Concentration (µg/kg)	Reference(s)
Poultry	Muscle	132 mg/kg	3 weeks	270	[13][14]
Liver	132 mg/kg	3 weeks	80	[13][14]	
Gizzard	132 mg/kg	3 weeks	331	[13][14]	
Poultry (Eggs)	Yolk/Egg White	Therapeutic Dose	3 weeks	Detectable	[15]

Toxicology and Regulatory Status

The primary reason for the prohibition of **furaltadone** in food-producing animals is its classification as a potential carcinogen.[6][16] Studies in experimental animals demonstrated that nitrofurans could be carcinogenic and genotoxic, meaning they can damage DNA.[13][17] The parent **furaltadone** compound is metabolized rapidly in animals; however, its metabolite, AMOZ, covalently binds to tissue proteins and persists for several weeks, posing a risk of long-term, low-level exposure to consumers.[8][13][17] This led regulatory bodies like the FDA and European authorities to ban its use and establish a zero-tolerance policy for its residues in food products.[3][7]



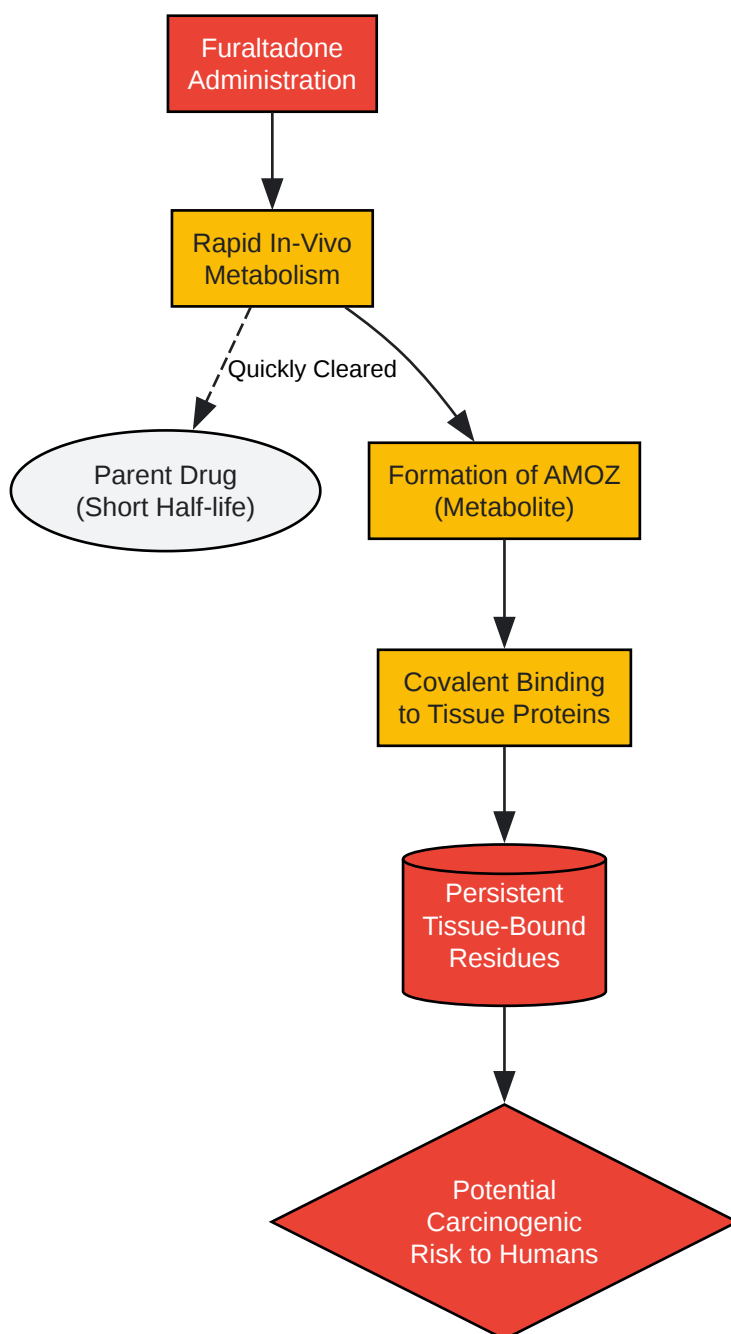
[Click to download full resolution via product page](#)

Caption: Logical workflow of **Furaltadone** from development to its eventual ban.

Mechanism of Action and Metabolism

Furaltadone exerts its antibacterial effect by being reduced into highly reactive intermediates within bacterial cells.[17] These intermediates attack multiple cellular targets simultaneously, including DNA, RNA, and proteins, thereby inhibiting crucial processes like transcription and protein synthesis.[1][17] This multi-target mechanism is believed to be a reason for the slow development of microbial resistance.[18]

In treated animals, **furaltadone** is rapidly metabolized, making the parent drug undetectable shortly after administration.[8] The key metabolic step involves the formation of the tissue-bound metabolite AMOZ, which serves as the stable marker residue for detecting **furaltadone**'s illegal use.[6]



[Click to download full resolution via product page](#)

Caption: Metabolic fate and toxicological concern of **Furaltadone**.

Experimental Protocols

The standard regulatory approach for monitoring **furaltadone** use involves the detection of its metabolite, AMOZ. The following is a generalized protocol based on common liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.

Protocol: Detection of AMOZ in Animal Tissue by LC-MS/MS

1. Objective: To quantify the concentration of the **furaltadone** metabolite (AMOZ) in edible animal tissues (e.g., muscle, liver).

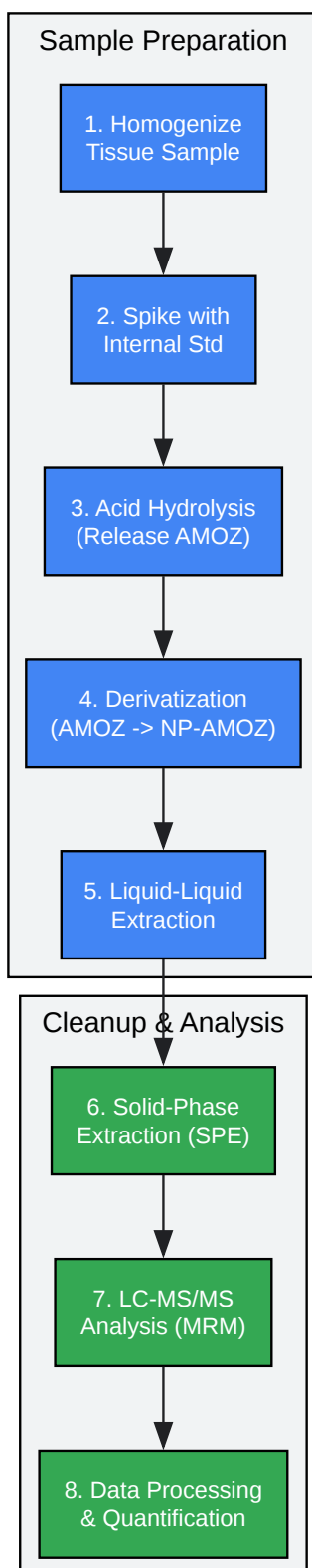
2. Materials & Reagents:

- Tissue sample (e.g., muscle, liver)
- AMOZ analytical standard and deuterated internal standard (e.g., AMOZ-D5)
- Hydrochloric acid (HCl)
- 2-nitrobenzaldehyde (2-NBA) for derivatization
- Ethyl acetate
- Methanol, Acetonitrile (HPLC grade)
- Water (LC-MS grade)
- Solid-Phase Extraction (SPE) cartridges
- Homogenizer, Centrifuge, Nitrogen evaporator

3. Sample Preparation & Extraction: a. Homogenization: Weigh 1.0 g of the tissue sample into a centrifuge tube and homogenize with water.[8] b. Internal Standard: Spike the homogenate with a known concentration of the internal standard (AMOZ-D5) to correct for procedural losses.[8] c. Hydrolysis: Add dilute HCl to the sample. This acid hydrolysis step is crucial to release the protein-bound AMOZ.[8] d. Derivatization: Add 2-NBA solution and incubate (e.g., 37°C overnight). AMOZ is derivatized to form NP-AMOZ, a more stable compound suitable for chromatographic analysis.[6][8] e. Extraction: Adjust the pH and perform a liquid-liquid extraction with ethyl acetate to isolate the NP-AMOZ derivative from the aqueous matrix.[6] f. Evaporation & Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent mixture for injection.[6]

4. Solid-Phase Extraction (SPE) Cleanup: a. Condition an SPE cartridge with methanol followed by water.^[8] b. Load the reconstituted sample onto the cartridge. c. Wash the cartridge to remove interfering substances. d. Elute the analyte (NP-AMTZ) with an appropriate solvent (e.g., methanol).^[8]

5. LC-MS/MS Analysis: a. Chromatographic Separation: Inject the cleaned extract into an LC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase of acetonitrile and/or methanol and an aqueous solution (e.g., ammonium formate buffer).^[6] b. Mass Spectrometry Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both NP-AMTZ and the derivatized internal standard to ensure high selectivity and accurate quantification.^{[6][8]}



[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the analysis of **Furaltadone** residues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinnno.com [nbinnno.com]
- 2. agrar.nl [agrar.nl]
- 3. Furaltadone - Wikipedia [en.wikipedia.org]
- 4. nbinnno.com [nbinnno.com]
- 5. Furaltadone (Valsyn) in the Treatment of Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nitrofurans ban in effect | American Veterinary Medical Association [avma.org]
- 8. benchchem.com [benchchem.com]
- 9. sico.be [sico.be]
- 10. nbinnno.com [nbinnno.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.co.za [journals.co.za]
- 13. researchgate.net [researchgate.net]
- 14. Detection, accumulation, distribution, and depletion of furaltadone and nifursol residues in poultry muscle, liver, and gizzard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Nitrofurans, Features, Impacts, Latest News [vajiramandravi.com]
- 17. shankariasparliament.com [shankariasparliament.com]
- 18. FSSAI Egg Safety Drive: Nitrofurans, Food Safety and Public Health [insightsonindia.com]
- To cite this document: BenchChem. [A Technical Guide to the Historical Veterinary Use of Furaltadone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232739#historical-use-of-furaltadone-in-veterinary-medicine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com